molecular formula C11H16N2O B14743099 N-Benzyl-2-methylpropanehydrazonic acid CAS No. 6232-98-0

N-Benzyl-2-methylpropanehydrazonic acid

Cat. No.: B14743099
CAS No.: 6232-98-0
M. Wt: 192.26 g/mol
InChI Key: RMVGKJHWIUFNLM-UHFFFAOYSA-N
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Description

N-Benzyl-2-methylpropanehydrazonic acid (C₁₁H₁₅N₂O₂) is a hydrazonic acid derivative characterized by a hydrazone functional group (R1R2C=NNR3R4). Such compounds are of interest in coordination chemistry, catalysis, and medicinal applications due to their ability to act as ligands or intermediates in organic synthesis.

Properties

CAS No.

6232-98-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-benzyl-2-methylpropanehydrazide

InChI

InChI=1S/C11H16N2O/c1-9(2)11(14)13-12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,13,14)

InChI Key

RMVGKJHWIUFNLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NNCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-methylpropanehydrazonic acid typically involves the reaction of benzylhydrazine with 2-methylpropanoic acid under acidic or basic conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrazines or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazonic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Benzyl ketones or aldehydes.

    Reduction: Benzylhydrazines or benzylamines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-methylpropanehydrazonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methylpropanehydrazonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence highlights compounds with benzyl, methyl, and nitrogen-containing functional groups. While direct data on N-Benzyl-2-methylpropanehydrazonic acid is absent, comparisons can be drawn to structurally or functionally analogous compounds.

2.1. Functional Group Reactivity
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structure: Contains an amide group (-CONH-) and a hydroxyl group. Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol. Applications: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature critical in synthetic chemistry . Contrast with Hydrazonic Acid: Unlike hydrazonic acids, amides lack the C=NN moiety, limiting their use in coordination chemistry but enhancing stability in aqueous environments.
  • 4-{[Benzyl(propan-2-yl)amino]methyl}benzoic Acid (): Structure: Combines a benzyl group, a secondary amine, and a carboxylic acid. Applications: Carboxylic acid derivatives often serve as intermediates in drug synthesis or metal chelation. Contrast with Hydrazonic Acid: The absence of a hydrazone group reduces its utility in forming Schiff base complexes but improves solubility in polar solvents .
2.2. Pharmacological Derivatives
  • Benzathine Benzylpenicillin () :
    • Structure : A penicillin salt with dibenzylethylenediamine.
    • Applications : Used as a long-acting antibiotic due to slow dissolution and release of benzylpenicillin.
    • Contrast with Hydrazonic Acid : While both contain benzyl groups, the penicillin derivative’s β-lactam ring and salt form are pharmacologically distinct from hydrazonic acids, which lack inherent antibiotic activity .
2.3. Spectroscopic Characterization
  • Techniques :
    • NMR/IR () : Amides and hydrazonic acids both exhibit characteristic peaks (e.g., N-H stretches in IR, C=O or C=N signals in NMR). However, hydrazonic acids show distinct C=NN resonances (~160 ppm in ¹³C NMR) .
    • X-ray Crystallography () : Used to confirm the planar geometry of amides; hydrazonic acids may exhibit similar structural rigidity but with altered bond angles due to the C=NN group.

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